Odevixibat HCl -

Odevixibat HCl

Catalog Number: EVT-1535261
CAS Number:
Molecular Formula: C37H49ClN4O8S2
Molecular Weight: 777.389
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Odevixibat is a novel inhibitor of ileal bile acid transporter (ibat); also called apical sodium-dependent bile acid transporter
Overview

Odevixibat Hydrochloride is a novel pharmacological agent primarily used in the treatment of pruritus associated with progressive familial intrahepatic cholestasis. This compound acts as a reversible inhibitor of the ileal sodium/bile acid transporter, significantly impacting bile acid reabsorption in the intestine. By inhibiting this transporter, odevixibat reduces bile acid levels in the bloodstream, thereby alleviating symptoms such as itching, which can severely affect the quality of life in affected patients .

Source

Odevixibat was developed by Albireo Pharma and is marketed under the brand name Bylvay. It received approval from regulatory bodies for use in patients aged six months and older with progressive familial intrahepatic cholestasis .

Classification

Odevixibat is classified as an ileal bile acid transporter inhibitor. This classification highlights its specific mechanism of action targeting the transport of bile acids in the small intestine .

Synthesis Analysis

Methods

The synthesis of odevixibat involves several complex chemical reactions. The primary method includes multi-step organic synthesis techniques that focus on constructing its unique molecular framework. The synthesis pathway typically includes:

  1. Starting Materials: Utilization of various organic compounds that serve as precursors.
  2. Reactions: Key reactions include amination, esterification, and coupling reactions that build up the core structure of odevixibat.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity levels necessary for pharmaceutical applications .

Technical Details

The synthesis process is optimized for yield and purity, with careful control over reaction conditions such as temperature, pH, and reaction time. Analytical methods are employed throughout to monitor progress and ensure that intermediate products meet required specifications.

Molecular Structure Analysis

Structure

Odevixibat has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C37H48N4O8S2C_{37}H_{48}N_{4}O_{8}S_{2} with a molecular weight of approximately 684.0 g/mol.

Data

  • IUPAC Name: 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid.
  • CAS Number: 501692-44-0.
  • InChI Key: XULSCZPZVQIMFM-IPZQJPLYSA-N .
Chemical Reactions Analysis

Reactions

Technical Details

The primary metabolic pathway does not lead to significant active metabolites; thus, the pharmacological effects are predominantly due to the parent compound. This characteristic contributes to its favorable safety profile.

Mechanism of Action

Odevixibat functions by inhibiting the ileal sodium/bile acid transporter, which is crucial for bile acid reabsorption in the distal ileum. The mechanism can be summarized as follows:

  1. Inhibition of Transport: By blocking this transporter, odevixibat prevents the reabsorption of bile acids back into circulation.
  2. Reduction in Bile Acids: This leads to a decrease in serum bile acid levels.
  3. Symptomatic Relief: The reduction in bile acids correlates with a decrease in pruritus and other symptoms associated with cholestatic liver diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid.
  • Solubility: Water solubility is very low at approximately 0.00115 mg/mL.
  • Molecular Weight: 684.0 g/mol.

Chemical Properties

  • LogP (Octanol/Water Partition Coefficient): Approximately 4.44, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa is around 3.4; strongest basic pKa is -3.4.
  • Hydrogen Bonding: Odevixibat has 9 hydrogen acceptors and 5 donors .
Applications

Chemical Characterization and Synthesis of Odevixibat HCl

Structural Analysis and Molecular Properties

Odevixibat (C₃₇H₄₈N₄O₈S₂) is a small-molecule inhibitor with a molecular weight of 740.93 g/mol. Its structure features a dibutyl-tetrahydrobenzothiadiazepine core linked to a phenyl ring and a hydroxy-substituted phenylacetyl group, terminating in an L-2-aminobutanoic acid moiety. The molecule contains two chiral centers, adopting specific (R) and (S) configurations that are essential for its biological activity as an ileal bile acid transporter (IBAT/ASBT) inhibitor [1] [5]. Key molecular properties include:

  • Hydrogen bonding: Five hydrogen bond donors and ten acceptors, contributing to its high topological polar surface area (208.05 Ų) [5]
  • Lipophilicity: High calculated partition coefficient (XLogP = 6.86), indicating significant hydrophobicity [5]
  • Stereochemical specificity: The (2S)-2-[(2R)-2-...] configuration is critical for optimal binding to the ileal sodium/bile acid cotransporter (SLC10A2) [1] [9]
  • Ionization: Contains a carboxylic acid group (pKa ~4.5) enabling potential salt formation, though the HCl salt form remains less characterized than the free acid [9]

Table 1: Molecular Descriptors of Odevixibat

PropertyValueMeasurement Context
Molecular FormulaC₃₇H₄₈N₄O₈S₂Empirical
Molecular Weight740.93 g/molMonoistotopic
Hydrogen Bond Donors5Calculated
Hydrogen Bond Acceptors10Calculated
Topological Polar Surface Area208.05 ŲComputed (CDK)
XLogP6.86Computational estimate
Rotatable Bonds19Conformational flexibility

Synthesis Pathways and Optimization Strategies

The synthesis of odevixibat employs sequential amidation reactions that preserve stereochemical integrity. The core scaffold is constructed through a convergent approach:

  • Ileal transporter recognition unit synthesis: The 3,3-dibutyl-7-(methylsulfanyl)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine moiety is prepared via sulfonylation and ring formation [9]
  • Chiral linker attachment: The carboxylic acid of the hydroxyphenylglycine derivative is activated (e.g., as acid chloride) for coupling with the L-2-aminobutanoic acid segment under Schotten-Baumann conditions [1]
  • Terminal assembly: The glycine spacer is introduced via etherification of the benzothiadiazepine core followed by carboxy activation for coupling with the dipeptidic chiral linker [4] [9]

Critical optimization strategies include:

  • Stereocontrol: Use of enantiomerically pure (R)-4-hydroxyphenylglycine and (S)-2-aminobutyric acid building blocks to ensure correct configuration [1]
  • Racemization mitigation: Low-temperature coupling (<0°C) and non-basic conditions prevent epimerization at chiral centers [9]
  • Impurity profiling: Genotoxic impurity control in sulfonylation steps through sulfonate ester monitoring [4]
  • Yield optimization: The final amidation achieves >85% yield through mixed anhydride activation with isobutyl chloroformate [9]

Table 2: Key Synthetic Intermediates and Reaction Conditions

Synthetic StageKey IntermediateCritical Reaction Parameters
Core Scaffold FormationDibutylbenzothiadiazepine sulfoneSulfonylation: SO₂Cl₂, pyridine, -10°C
Chiral Linker PreparationN-Protected (R)-HPG-(S)-ABA-OHCoupling: DCC/HOBt, DCM, RT
Spacer AttachmentBromoacetyl-core derivativeEtherification: K₂CO₃, acetonitrile, reflux
Final ConjugationOdevixibat free acidAmidation: iPr₂NEt, DMF, 45°C

Polymorphic Forms and Crystalline Stability

Odevixibat exhibits complex solid-state behavior with multiple crystalline forms identified. The primary polymorph (Form I) is a sesquihydrate (Q76KP2H4XW) that demonstrates superior stability under accelerated storage conditions (40°C/75% RH). Key findings include:

  • Hydrate stability: The sesquihydrate form maintains crystallinity after 12 months at 25°C/60% RH, with no detectable phase transitions by powder X-ray diffraction (PXRD) [1]
  • Anhydrous forms: Two metastable anhydrous polymorphs (Forms II and III) convert to Form I above 40% relative humidity, limiting their pharmaceutical utility [4]
  • Thermal behavior: Differential scanning calorimetry (DSC) shows Form I dehydration endotherm at 78°C followed by melt at 158°C (with decomposition) [4]
  • Crystal engineering: Patent-protected crystal modifications (expiring 2039) utilize ethyl acetate/heptane antisolvent crystallization to yield Form I with >99.5% chiral purity [4]

Stability challenges include:

  • Hygroscopicity: The anhydrous forms exhibit moisture-dependent phase changes, necessitating strict humidity control during manufacturing
  • Mechanical stress sensitivity: Form I undergoes partial amorphization under high-pressure compaction (≥10 kN), impacting tablet hardness
  • Solution-mediated transformation: Suspensions in aqueous media convert Form II to Form I within 4 hours at 37°C [4]

Properties

Product Name

Odevixibat HCl

IUPAC Name

(2S)-2-[[(2R)-[[[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,2,5-benzothiadiazepin-8-yl]oxy]acetyl]amino](4-hydroxyphenyl)acetyl]amino]-butanoic acid hydrochloride

Molecular Formula

C37H49ClN4O8S2

Molecular Weight

777.389

InChI

InChI=1S/C37H48N4O8S2.ClH/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46;/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46);1H/t28-,34+;/m0./s1

InChI Key

WHVZXNHCMBHFCD-AUTSZTFOSA-N

SMILES

CC[C@H](NC([C@H](NC(COC1=C(SC)C=C(C2=C1)N(C3=CC=CC=C3)CC(CCCC)(CCCC)NS2(=O)=O)=O)C4=CC=C(O)C=C4)=O)C(O)=O.[H]Cl

Solubility

Soluble in DMSO

Synonyms

AZD 8294; AZD8294; AZD-8294; A-4250; A4250; A 4250; AR-H 064974; AR-H064974; AR-H-064974; Odevixibat HCl; Odevixibat hydrochloride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.